molecular formula C45H69N9O12S2 B15093464 Methyl 5-amino-2-[[1-[2-[[4-amino-2-[[3-hydroxy-2-[[2-[[3-(4-hydroxyphenyl)-2-[[2-(2-sulfanylidenecyclohexyl)acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]pentanoate

Methyl 5-amino-2-[[1-[2-[[4-amino-2-[[3-hydroxy-2-[[2-[[3-(4-hydroxyphenyl)-2-[[2-(2-sulfanylidenecyclohexyl)acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]pentanoate

Cat. No.: B15093464
M. Wt: 992.2 g/mol
InChI Key: GTCCRRPRDFVDJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-amino-2-[[1-[2-[[4-amino-2-[[3-hydroxy-2-[[2-[[3-(4-hydroxyphenyl)-2-[[2-(2-sulfanylidenecyclohexyl)acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]pentanoate is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. Each step requires precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure the correct formation of the desired product. Common synthetic routes may include:

    Amino Acid Coupling: Using coupling reagents like EDCI or DCC to form peptide bonds.

    Hydroxylation: Introducing hydroxy groups through oxidation reactions.

    Thiol Addition: Adding sulfanyl groups via nucleophilic substitution.

Industrial Production Methods

Industrial production of such complex compounds often involves automated synthesis using peptide synthesizers. These machines can handle the repetitive steps of amino acid coupling and deprotection, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy groups can undergo oxidation to form carbonyl compounds.

    Reduction: Amino groups can be reduced to form amines.

    Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, H2O2

    Reducing Agents: NaBH4, LiAlH4

    Nucleophiles: Thiols, amines

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxy groups may yield ketones or aldehydes, while reduction of amino groups may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialized materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The amino and hydroxy groups may form hydrogen bonds with proteins or nucleic acids, affecting their structure and function. The sulfanyl groups can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-2-[[1-[2-[[4-amino-2-[[3-hydroxy-2-[[2-[[3-(4-hydroxyphenyl)-2-[[2-(2-sulfanylidenecyclohexyl)acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]pentanoate
  • This compound

Uniqueness

This compound’s uniqueness lies in its complex structure, which allows for diverse chemical reactivity and potential applications. The presence of multiple functional groups enables it to participate in various chemical reactions, making it a versatile compound for scientific research.

Properties

IUPAC Name

methyl 5-amino-2-[[1-[2-[[4-amino-2-[[3-hydroxy-2-[[2-[[3-(4-hydroxyphenyl)-2-[[2-(2-sulfanylidenecyclohexyl)acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H69N9O12S2/c1-5-24(2)37(52-40(60)30(20-26-14-16-28(56)17-15-26)48-36(58)21-27-10-6-7-13-34(27)68)42(62)53-38(25(3)55)43(63)50-31(22-35(47)57)39(59)51-32(23-67)44(64)54-19-9-12-33(54)41(61)49-29(11-8-18-46)45(65)66-4/h14-17,24-25,27,29-33,37-38,55-56,67H,5-13,18-23,46H2,1-4H3,(H2,47,57)(H,48,58)(H,49,61)(H,50,63)(H,51,59)(H,52,60)(H,53,62)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCCRRPRDFVDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)OC)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CC3CCCCC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H69N9O12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

992.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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